Bis(ethylenedioxy)tetrathiafulvalene

Vue d'ensemble

Description

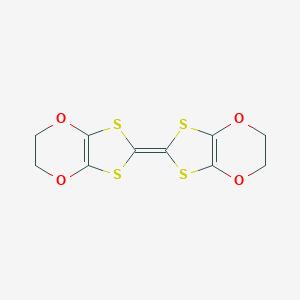

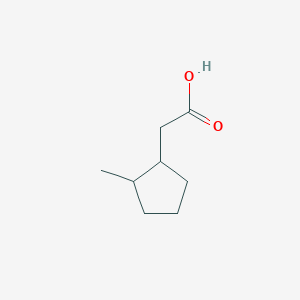

Bis(ethylenedioxy)tetrathiafulvalene (BEDT-TTF) is an organic superconducting polymer that is used as an electron donor with a superconducting transition temperature (Tc) of 10K .

Synthesis Analysis

The synthesis of Bis(ethylenedioxy)tetrathiafulvalene (BEDT-TTF) involves the preparation of 2,3-dihydro-1,4-dithiin, which is involved in the synthesis of the organic donor compound bis(ethylenedioxy)tetrathiafulvalene . The synthesis, characterization, and electrochemical properties of the title molecule, a hybrid of bis(ethylenedioxy)tetrathiafulvalene and bis(ethylenedithio)tetrathiafulvalene, are presented .Molecular Structure Analysis

The X-ray crystal structure analysis of a sulfur-containing π-donor molecule, bis(ethylenedithio)tetrathiafulvalene, (BEDT-TTF) shows that the BEDT-TTF molecule is nonplanar and that the crystal is composed of pairs of BEDT-TTF . Electronic and geometrical structures of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) molecules are studied using ab initio molecular orbital methods .Chemical Reactions Analysis

Electrochemical oxidation was carried out at 40 °C and constant current of ∼ 1.3 μA .Physical And Chemical Properties Analysis

Bis(ethylenedioxy)tetrathiafulvalene has a molecular weight of 320.4 g/mol . Its exact mass is 319.93054343 g/mol and its monoisotopic mass is also 319.93054343 g/mol . It has a topological polar surface area of 138 Ų .Applications De Recherche Scientifique

Solubility and Film Formation : Bis(ethylenedioxy)tetrathiafulvalene molecules with alkyl chains significantly improve solubility in organic solvents, which facilitates the formation of good thin films. This property is crucial for applications in material science and nanotechnology (Aoyagi, Katsuhara, & Mori, 2004).

Functionalized Derivatives : The molecule's derivatives have potential applications across various fields, thanks to efficient synthetic routes developed for functionalized bis(ethylenedioxy)tetrathiafulvalene derivatives (Liu, Dolder, Pilkington, & Decurtins, 2002).

Electron Donor Properties : Studies have shown that derivatives of bis(ethylenedioxy)tetrathiafulvalene with hydroxymethyl, alkoxymethyl, or dialkoxymethyl side chains can be converted to radical cation salts, highlighting its electron-donating properties and applications in electronics (Saygılı et al., 2001).

Aromatic Ring-Annelated Derivatives : The synthesis of aromatic ring-annelated derivatives of bis(ethylenedioxy)tetrathiafulvalene offers a promising route for the synthesis of novel aromatic compounds (Parakka, Kini, & Williams, 1996).

Stable Metallic Behavior in Organic Charge-Transfer Complexes : Organic charge-transfer complexes of bis(ethylenedioxy)tetrathiafulvalene exhibit stable metallic behavior, attributed to strong aggregation of donor molecules into a two-dimensional layered structure (Horiuchi et al., 1996).

Semiconductor Properties : A novel bis(ethylenedioxy)tetrathiafulvalene-based salt with an aminoxyl radical shows promising properties as a semiconductor, demonstrating local spin moments at room temperature (Akutsu et al., 2008).

Superconducting Salts : Conducting and superconducting salts based on bis(ethylenedioxy)tetrathiafulvalene and related derivatives show promising physical properties, indicating their potential in superconductivity research (Papavassiliou et al., 1995).

Electrochemical Behavior : The electrochemical behavior of bis(ethylenedioxy)tetrathiafulvalene and its derivatives, influenced by electron withdrawing and donating groups, is crucial for applications in electrochemistry and materials science (Sezer, Turksoy, Tunca, & Ozturk, 2004).

Orientations Futures

Charge-transfer salts based on bis(ethylenedioxy)tetrathiafulvalene (BEDT-TTF or BO for short) provide a stable two-dimensional (2D) metallic state, while the electrical resistance often shows an upturn at low temperatures below 10 K . Disorders causing elastic scattering within the metallic domains, such as those of terminal ethylene groups, should be suppressed to prevent the localization .

Propriétés

IUPAC Name |

2-(5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxin-2-ylidene)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S4/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUHUWZDTBITGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)SC(=C3SC4=C(S3)OCCO4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376288 | |

| Record name | Bis(ethylenedioxy)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(ethylenedioxy)tetrathiafulvalene | |

CAS RN |

120120-58-3 | |

| Record name | Bis(ethylenedioxy)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of BEDO-TTF?

A1: BEDO-TTF has the molecular formula C10H8O4S4 and a molecular weight of 308.41 g/mol.

Q2: What makes BEDO-TTF particularly interesting for material science?

A2: BEDO-TTF is a strong electron donor, readily forming stable radical cation salts with various electron acceptors. These salts often exhibit metallic conductivity, making BEDO-TTF a building block for organic conductors and superconductors. []

Q3: How does the oxygen substitution in BEDO-TTF influence its properties compared to its sulfur analog, bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)?

A3: The oxygen substitution in BEDO-TTF leads to stronger intermolecular hydrogen bonding compared to BEDT-TTF. This influences the crystal packing and electronic band structure, ultimately affecting the conducting properties of the resulting materials. [, ]

Q4: How does the crystal structure of BEDO-TTF complexes contribute to their metallic behavior?

A4: BEDO-TTF molecules tend to arrange themselves in two-dimensional layered structures within the crystal lattice. This arrangement, facilitated by intermolecular interactions like C-H···O hydrogen bonding and side-by-side heteroatom contacts, leads to strong sulfur-sulfur interactions between BEDO-TTF molecules. This results in the formation of wide, two-dimensional electronic bands, a key factor in stabilizing the metallic state, even at low temperatures. [, ]

Q5: What spectroscopic techniques are used to characterize BEDO-TTF and its complexes?

A5: Infrared (IR) spectroscopy is frequently employed to analyze BEDO-TTF complexes. The appearance of specific bands in the IR spectra provides insights into the charge transfer interactions between BEDO-TTF and the acceptor molecules, as well as the degree of charge transfer within the complex. [, , , ]

Q6: What is the significance of Langmuir-Blodgett (LB) films in studying BEDO-TTF?

A6: LB films offer a controlled platform to study the electrical properties of BEDO-TTF in two-dimensional arrangements. Researchers have successfully created highly conductive LB films using BEDO-TTF and fatty acids, demonstrating metallic conductivity down to low temperatures. [, , , ]

Q7: What factors influence the conductivity and stability of BEDO-TTF-based LB films?

A7: Factors like the alkyl chain length of the fatty acid used, the molar ratio of BEDO-TTF to fatty acid, and the deposition conditions all play a role in determining the structural order and electrical properties of the LB film. [, ]

Q8: Can BEDO-TTF complexes be incorporated into polymer matrices? What are the advantages?

A8: Yes, BEDO-TTF complexes can be integrated into polymer matrices, creating conductive polymer composites. This approach offers the advantage of combining the desirable mechanical properties of the polymer with the electrical conductivity of the BEDO-TTF complex. [, , , ]

Q9: How does humidity affect the properties of some BEDO-TTF complexes?

A9: Certain BEDO-TTF complexes, such as (BEDO-TTF)2Br(H2O)3, demonstrate humidity-dependent conductivity and structural changes. These materials can reversibly absorb and release water molecules, leading to modulation of the interlayer distances within the crystal structure and changes in the electrical resistance of the material. []

Q10: What are some potential applications of BEDO-TTF-based materials?

A10: BEDO-TTF-based materials hold promise for applications in organic electronics, including organic field-effect transistors, organic solar cells, and thermoelectric devices. Their unique combination of conductivity, stability, and processability makes them attractive candidates for these applications. [, , , ]

Q11: How is computational chemistry used in BEDO-TTF research?

A11: Computational methods like extended Hückel calculations are used to model the electronic band structure of BEDO-TTF complexes, providing insights into their conducting properties. These calculations help researchers understand the relationship between the crystal structure, electronic structure, and conductivity of these materials. [, ]

Q12: Have any studies investigated structure-activity relationships (SAR) for BEDO-TTF derivatives?

A12: While extensive SAR studies specifically for BEDO-TTF are limited in the provided research, studies exploring hybrid molecules combining features of BEDO-TTF and BEDT-TTF, such as bis(dihydro-1,4-oxathiino)tetrathiafulvalene and 4,5-ethylenedioxy-4′,5′-ethylenedithiotetrathiafulvalene, highlight the possibility of tuning the electronic properties by modifying the donor molecule. [, ]

Q13: Can BEDO-TTF be used to create materials that exhibit both metallic conductivity and magnetism?

A13: Yes, researchers have successfully synthesized BEDO-TTF salts incorporating magnetic anions, leading to materials that exhibit both metallic conductivity and single-molecule magnet (SMM) behavior. These materials hold potential for the development of molecule-based spintronics. []

Q14: What is an example of a BEDO-TTF salt that exhibits both conductivity and SMM behavior?

A14: β′′-(BEDO-TTF)4[Co(pdms)2]·3H2O (BO4), where H2pdms is 1,2-bis(methanesulfonamido)benzene, is a prime example. This layered compound exhibits metallic conductivity and SMM behavior up to 11 K. The presence of antiferromagnetic ordering below 6.5 K, along with negative magnetoresistance, suggests a correlation between the conducting BEDO-TTF layers and the magnetic Co(pdms)2 layers. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)

![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)

![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)

![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)

![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)